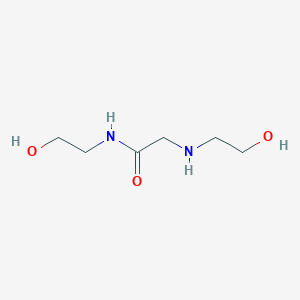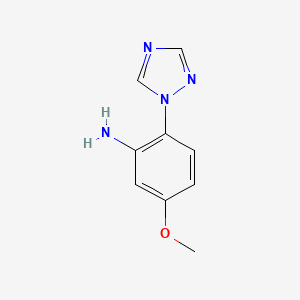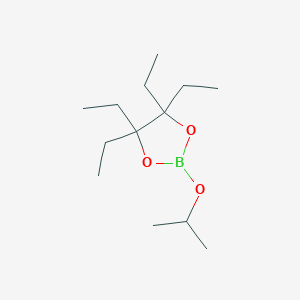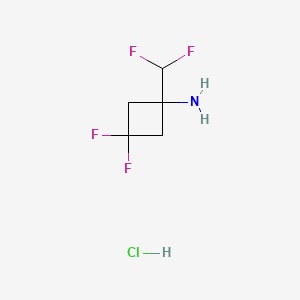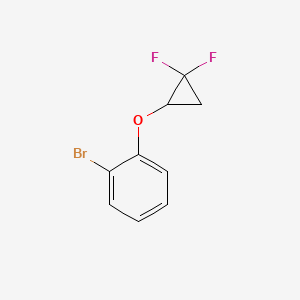
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene is an organic compound with the molecular formula C9H7BrF2O It is a derivative of benzene, where a bromine atom and a 2,2-difluorocyclopropoxy group are substituted at the 1 and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene typically involves the reaction of 1-bromo-2-nitrobenzene with 2,2-difluorocyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The nitro group is then reduced to an amino group using a reducing agent like iron powder or tin chloride, followed by diazotization and subsequent substitution with a bromine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Products like 1-chloro-2-(2,2-difluorocyclopropoxy)benzene or 1-nitro-2-(2,2-difluorocyclopropoxy)benzene.
Nucleophilic Substitution: Products like 1-amino-2-(2,2-difluorocyclopropoxy)benzene or 1-thio-2-(2,2-difluorocyclopropoxy)benzene.
Oxidation: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)quinone.
Reduction: Products like 1-bromo-2-(2,2-difluorocyclopropoxy)cyclohexane.
Applications De Recherche Scientifique
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and difluorocyclopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2,2-difluorocyclopropyl)benzene: Similar in structure but lacks the oxygen atom in the cyclopropyl group.
1-Bromo-2-(2,2-difluorocyclopropyl)ethane: Similar in structure but has an ethane backbone instead of a benzene ring.
1-Bromo-2-(2,2-difluorocyclopropyl)propane: Similar in structure but has a propane backbone instead of a benzene ring.
Uniqueness
1-Bromo-2-(2,2-difluorocyclopropoxy)benzene is unique due to the presence of both bromine and difluorocyclopropoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H7BrF2O |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
1-bromo-2-(2,2-difluorocyclopropyl)oxybenzene |
InChI |
InChI=1S/C9H7BrF2O/c10-6-3-1-2-4-7(6)13-8-5-9(8,11)12/h1-4,8H,5H2 |
Clé InChI |
VOGDTXGMAGVKGN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)OC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


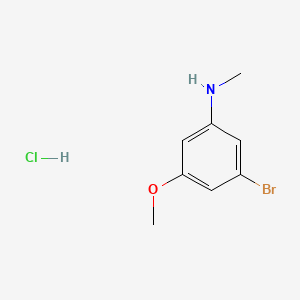
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)


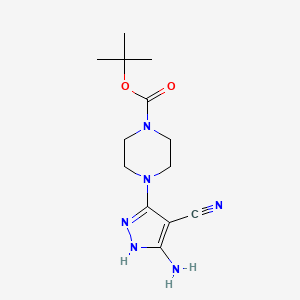
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)

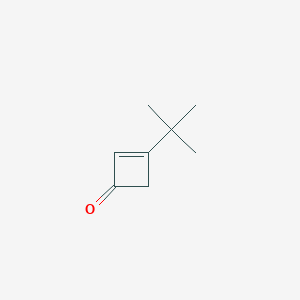
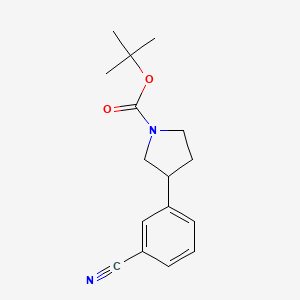
![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
